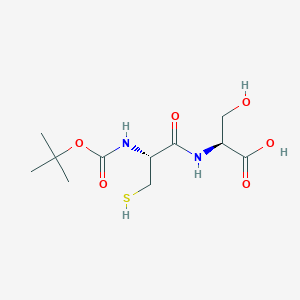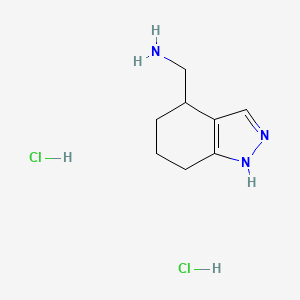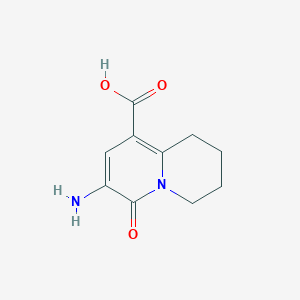
Boc-Cys-Ser-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-Cys-Ser-OH is a compound consisting of three amino acids: tert-Butyloxycarbonyl (Boc)-protected cysteine (Cys) and serine (Ser). The Boc group is a protecting group used in peptide synthesis to protect the amino group of cysteine from unwanted reactions. This compound is commonly used in peptide synthesis and various biochemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Cys-Ser-OH typically involves the following steps:
Protection of Cysteine: Cysteine is first protected with the Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form Boc-Cys-OH.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale protection of cysteine: Using industrial-grade Boc2O and TEA.
Automated peptide synthesizers: These machines automate the coupling process, ensuring high yield and purity of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Boc-Cys-Ser-OH undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM) or other suitable solvents.
Substitution: Nucleophilic substitution reactions involving the hydroxyl group of serine.
Common Reagents and Conditions
Deprotection: TFA in DCM at room temperature.
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous or organic solvents.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Deprotected peptides: After removal of the Boc group.
Disulfide-linked peptides: After oxidation of cysteine thiol groups.
Aplicaciones Científicas De Investigación
Boc-Cys-Ser-OH has numerous applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of complex peptides and proteins.
Bioconjugation: Facilitates the attachment of peptides to other molecules, such as drugs or imaging agents.
Protein Engineering: Used in the design and synthesis of proteins with specific functions.
Biological Studies: Investigates the role of cysteine and serine in biological processes and protein function.
Mecanismo De Acción
The mechanism of action of Boc-Cys-Ser-OH involves:
Protection and Deprotection: The Boc group protects the amino group of cysteine during peptide synthesis and is removed under acidic conditions to reveal the free amino group.
Formation of Disulfide Bonds: The thiol group of cysteine can form disulfide bonds, which are essential for the structural stability of proteins.
Hydrogen Bonding: The hydroxyl group of serine can form hydrogen bonds, contributing to the stability and function of peptides and proteins.
Comparación Con Compuestos Similares
Similar Compounds
Boc-Cys-OH: A similar compound with only cysteine protected by the Boc group.
Boc-Ser-OH: A similar compound with only serine protected by the Boc group.
Fmoc-Cys-Ser-OH: A similar compound with the fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
Uniqueness
Boc-Cys-Ser-OH is unique due to the presence of both cysteine and serine, allowing for the formation of disulfide bonds and hydrogen bonds, which are crucial for protein structure and function. The Boc group provides temporary protection during peptide synthesis, ensuring selective reactions and high yields.
Propiedades
Fórmula molecular |
C11H20N2O6S |
|---|---|
Peso molecular |
308.35 g/mol |
Nombre IUPAC |
(2S)-3-hydroxy-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C11H20N2O6S/c1-11(2,3)19-10(18)13-7(5-20)8(15)12-6(4-14)9(16)17/h6-7,14,20H,4-5H2,1-3H3,(H,12,15)(H,13,18)(H,16,17)/t6-,7-/m0/s1 |
Clave InChI |
UXKVOBDIZIBAKJ-BQBZGAKWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CS)C(=O)NC(CO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1-(iodomethyl)-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15309457.png)
![1-[3-(4-Bromophenyl)cyclobutyl]methanamine hydrochloride](/img/structure/B15309462.png)
![n-Methyl-1-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)methanamine](/img/structure/B15309465.png)





![Tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride](/img/structure/B15309514.png)





